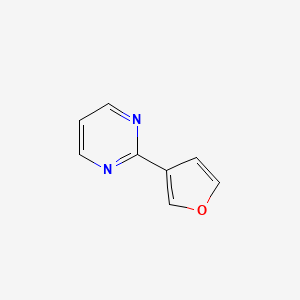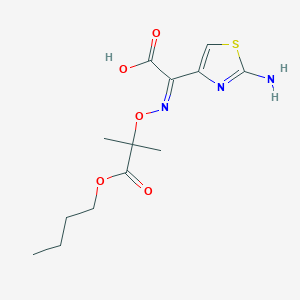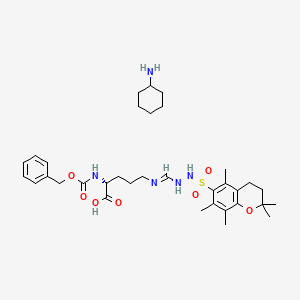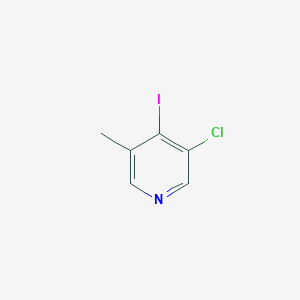![molecular formula C5H6N6 B13112803 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)
3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that belongs to the class of triazolo-triazines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with methyl isocyanate, followed by cyclization to form the triazolo-triazine ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the nitrogen atoms of the triazole ring using alkyl halides under basic conditions.
Common Reagents and Conditions
Alkylation: Alkyl halides (e.g., bromoethane) and bases (e.g., sodium hydride) are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include alkylated derivatives, oxidized compounds with additional functional groups, and substituted triazolo-triazines with various substituents .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of DNA polymerase and thymidine kinase, which are essential for viral DNA replication . Additionally, it may interact with cellular proteins and enzymes, leading to the disruption of key biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a][1,3,5]triazin-7-amine: Similar structure but lacks the methyl group at the 3-position.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Contains a tetrazine ring instead of a triazine ring.
Uniqueness
3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets and improve its efficacy in various applications .
Eigenschaften
Molekularformel |
C5H6N6 |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
3-methyltriazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C5H6N6/c1-3-4-7-2-8-5(6)11(4)10-9-3/h2H,1H3,(H2,6,7,8) |
InChI-Schlüssel |
AKMAMZSEEOJLSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2N=CN=C(N2N=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)



![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)





